4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine, commonly known as CP-673451, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). It has been extensively studied for its potential application in cancer therapy and angiogenesis inhibition. In
作用機序
CP-673451 inhibits the activity of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine and V4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine, which are receptors that play a crucial role in cancer cell growth and angiogenesis. By inhibiting these receptors, CP-673451 prevents the activation of downstream signaling pathways that promote cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
CP-673451 has been shown to have potent anti-cancer and anti-angiogenic effects. It inhibits the proliferation and survival of cancer cells and prevents the formation of new blood vessels that supply nutrients and oxygen to tumors. CP-673451 has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of CP-673451 is its high potency and selectivity for 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine and V4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine. This makes it a useful tool for studying the role of these receptors in cancer cell growth and angiogenesis. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of CP-673451. One direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another direction is the study of CP-673451 in combination with other anti-cancer agents to enhance its anti-cancer effects. Additionally, the study of CP-673451 in animal models and clinical trials will provide valuable information on its safety and efficacy as a potential cancer therapy.
合成法
The synthesis of CP-673451 involves multiple steps. The first step is the preparation of 5-chloropyrimidine-2-carbaldehyde, which is then reacted with piperazine to form the intermediate 4-(5-chloropyrimidin-2-yl)piperazine. The final step involves the reaction of the intermediate with 6-cyclobutylpyrimidine to form CP-673451. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
CP-673451 has been extensively studied for its potential application in cancer therapy and angiogenesis inhibition. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CP-673451 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. This makes it a promising candidate for cancer therapy.
特性
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6/c17-13-9-18-16(19-10-13)23-6-4-22(5-7-23)15-8-14(20-11-21-15)12-2-1-3-12/h8-12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINIYMQWOJLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。